1-Amino-4-methyl-1H-imidazole-2-thiol

Descripción

Significance of the Imidazole (B134444) Scaffold in Advanced Organic and Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of modern organic and medicinal chemistry. lifechemicals.com First synthesized in 1858 by Heinrich Debus, this scaffold is a fundamental component of numerous vital biological molecules, including the amino acid histidine and the hormone histamine. lifechemicals.comnih.gov Its prevalence in nature extends to marine alkaloids and nucleic acids. lifechemicals.comnih.govijrar.org

The significance of the imidazole nucleus in drug discovery is immense. nih.govijrar.org Its structural features, such as high polarity, water solubility, and the ability to act as both a hydrogen bond donor and acceptor, enhance the pharmacokinetic properties of drug candidates. ijrar.org This versatility allows imidazole derivatives to bind readily with a variety of enzymes and receptors. nih.gov Consequently, the imidazole core is present in a wide array of commercialized drugs with diverse therapeutic applications, including antifungal agents, anticancer treatments like Nilotinib, and histamine receptor antagonists such as Cimetidine. lifechemicals.comnih.gov

Beyond medicine, imidazoles serve as versatile building blocks in organic synthesis and materials science. They are used as ligands for catalysts in metal-mediated reactions, components of ionic liquids, and building blocks for synthetic polymers. lifechemicals.com The electron-rich nature and aromatic stability of the imidazole ring make it a favored scaffold for developing new bioactive compounds and functional materials. nih.gov

Unique Reactivity and Structural Attributes of Thiolated Heterocycles

Thiolated heterocycles, particularly imidazole-2-thiols, exhibit a unique set of structural and reactive properties primarily dictated by the presence of the sulfur atom. A key characteristic of these compounds is their existence in a thione-thiol tautomeric equilibrium. researchgate.net This allows the molecule to react either as a thiol (containing an S-H bond) or a thione (containing a C=S bond), influencing its chemical behavior.

The sulfur atom in thiols is a powerful nucleophile, significantly more so than the oxygen in corresponding alcohols. youtube.comchemistrysteps.com This high nucleophilicity makes the thiol group a reactive center for various chemical transformations. Thiolates, the conjugate bases of thiols, are even stronger nucleophiles and are readily formed because thiols are more acidic than alcohols. youtube.comchemistrysteps.com This enhanced acidity is due to the larger size of the sulfur atom, which can better stabilize the negative charge. chemistrysteps.com

Common reactions involving thiolated heterocycles include:

Alkylation and Acylation: The nucleophilic sulfur readily reacts with electrophiles like alkyl halides and acyl halides. tandfonline.com

Oxidation: The thiol group can be oxidized to form various sulfur-containing functional groups, such as disulfides and sulfonic acids. researchgate.netchemistrysteps.com For instance, the oxidation of 1-methyl-1H-imidazole-2-thiol can yield 1-methylimidazole-2-sulfonic acid. researchgate.net

Addition Reactions: Imidazole-2-thiones can participate in nucleophilic addition reactions with activated alkenes and alkynes. tandfonline.com

These reactivity patterns make thiolated heterocycles valuable intermediates in the synthesis of more complex molecules. sapub.org

Contextualization of 1-Amino-4-methyl-1H-imidazole-2-thiol within Imidazole-2-thiol Chemistry

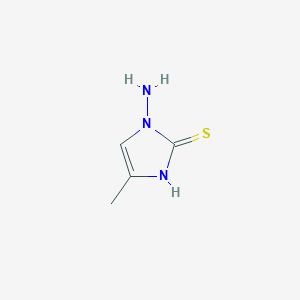

This compound (CAS No. 16163-48-7) is a specific derivative that embodies the structural features of both the imidazole scaffold and a thiolated heterocycle. lookchem.comlookchem.com Its structure consists of the core 1H-imidazole-2-thiol framework, modified with a methyl group at the 4-position and an amino group at the 1-position.

| Property | Value |

|---|---|

| CAS Number | 16163-48-7 |

| Molecular Formula | C4H7N3S lookchem.com |

| Appearance | White powder lookchem.com |

The presence of these specific substituents is expected to modulate the electronic properties and reactivity of the parent imidazole-2-thiol ring. The amino (-NH2) group, being an electron-donating group, can influence the nucleophilicity of the ring system. The methyl (-CH3) group can also impact the molecule's reactivity and solubility. This compound serves as a valuable substrate for synthesizing more complex heterocyclic systems and as a potential candidate for biological activity screening, building upon the known pharmacological profiles of other substituted imidazole-2-thiol derivatives. nih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-amino-5-methyl-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3S/c1-3-2-7(5)4(8)6-3/h2H,5H2,1H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTMKLSGFDJHRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=S)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40494282 | |

| Record name | 1-Amino-4-methyl-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40494282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16163-48-7 | |

| Record name | 1-Amino-4-methyl-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40494282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Pathways for 1 Amino 4 Methyl 1h Imidazole 2 Thiol

Strategic Approaches to 1-Amino-4-methyl-1H-imidazole-2-thiol Synthesis

The strategic approaches to the synthesis of this compound are centered around the efficient construction of the imidazole (B134444) core and the introduction of the required functional groups. These strategies include cyclization reactions to form the heterocyclic ring, functionalization of the pre-formed ring through alkylation, and the use of multi-component reactions for a more convergent synthesis.

Cyclization Reactions for Imidazole Ring Formation

The formation of the imidazole ring is the cornerstone of the synthesis. Various cyclization strategies can be envisioned, starting from acyclic precursors that contain the necessary atoms to form the heterocyclic core.

A common and versatile method for the synthesis of substituted imidazoles involves the cyclization of α-amido-nitriles. This approach typically requires the reaction of an α-amino nitrile with a suitable reagent to introduce the remaining atoms of the imidazole ring, followed by cyclization. For the synthesis of this compound, a potential precursor would be an N-amino-α-amido-nitrile.

Chalcones, or α,β-unsaturated ketones, are versatile starting materials for the synthesis of various heterocyclic compounds, including imidazoles. The synthesis of imidazole-2-thiols can be achieved through the reaction of a chalcone derivative with a suitable sulfur-containing nucleophile and an amino source.

A study by Dhawas et al. describes the synthesis of a series of novel 5-[1-substituted-5-(4-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methyl-1-phenyl-1H-imidazole-2-thiols. This synthesis starts with the Claisen-Schmidt condensation of 1-[1-(4-phenyl)-2-mercapto-4-methyl-1H-imidazol-5-yl]-ethanone with various aromatic aldehydes to form chalcones. These chalcones are then cyclized with hydrazine derivatives to yield the final products . Although this study focuses on more complex derivatives, the underlying principle of using a chalcone precursor for the formation of a substituted imidazole-2-thiol is demonstrated.

The general mechanism involves the Michael addition of a nucleophile to the β-carbon of the chalcone, followed by condensation and cyclization to form the imidazole ring. The specific substituents on the chalcone and the choice of reagents determine the final substitution pattern of the imidazole.

| Starting Material | Reagent | Product | Reference |

| 1-[1-(4-Phenyl)-2-mercapto-4-methyl-1H-imidazol-5-yl]-ethanone | Aromatic aldehydes | Chalcone derivatives | |

| Chalcone derivatives | Hydrazine hydrate, Phenyl hydrazine, 2,4-dinitrophenyl hydrazine, Isoniazide | 5-[1-Substituted-5-(4-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methyl-1-phenyl-1H-imidazole-2-thiols |

Hydrazine and its derivatives are crucial reagents in the synthesis of N-amino substituted heterocycles. For the synthesis of this compound, a key step would be the introduction of the amino group at the N-1 position of the imidazole ring, which can be achieved by using hydrazine or a protected hydrazine derivative as one of the reactants.

One established method for the synthesis of 1-amino-imidazole-2-thiones involves the reaction of α-haloketones with thiosemicarbazide. This reaction proceeds via an initial condensation to form a thiosemicarbazone, which then undergoes intramolecular cyclization to yield the desired 1-amino-imidazole-2-thione. For the synthesis of this compound, the starting material would be a suitable α-haloketone such as 1-chloro-2-propanone.

The mechanistic pathway involves the nucleophilic attack of the terminal nitrogen of thiosemicarbazide on the carbonyl carbon of the α-haloketone, followed by the displacement of the halide by the sulfur atom to close the ring. Subsequent dehydration leads to the formation of the imidazole ring.

| Reactant 1 | Reactant 2 | Product |

| α-Haloketone (e.g., 1-chloro-2-propanone) | Thiosemicarbazide | This compound |

Alkylation Strategies for Functionalization at Heteroatoms

Alkylation is a fundamental strategy for the functionalization of heterocyclic compounds. In the case of this compound, alkylation can occur at several positions, including the exocyclic sulfur atom and the N-1 amino group. The regioselectivity of the alkylation is dependent on the reaction conditions, such as the nature of the alkylating agent, the base used, and the solvent.

Alkylation of the sulfur atom in imidazole-2-thiols is a common reaction, leading to the formation of 2-(alkylthio)imidazoles. This reaction typically proceeds under basic conditions, where the thiol is deprotonated to form a more nucleophilic thiolate anion. A variety of alkylating agents, such as alkyl halides, can be used.

Alkylation of the N-1 amino group is also possible, although it may be less favored depending on the steric hindrance and the electronic properties of the molecule. Selective N-alkylation might require the use of specific protecting groups or reaction conditions to prevent reaction at the sulfur atom.

A study on the alkylation of ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with benzyl halides showed selective O-alkylation of the 1-hydroxy group. This indicates that the regioselectivity of alkylation can be highly specific depending on the substrate and reagents.

Multi-component Reactions and One-Pot Synthetic Procedures

Multi-component reactions (MCRs) offer a powerful and efficient approach to the synthesis of complex molecules from simple starting materials in a single synthetic operation. These reactions are characterized by high atom economy and procedural simplicity, making them attractive for the synthesis of heterocyclic libraries.

Several MCRs have been developed for the synthesis of substituted imidazoles. A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles has been reported by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions. While this specific reaction does not yield the target molecule, it illustrates the potential of MCRs in constructing the imidazole core with various substituents.

A hypothetical one-pot synthesis of this compound could involve the reaction of an α-ketoaldehyde (such as methylglyoxal), a source of the amino group at N-1 (like hydrazine), a source of the 2-thiol group (such as thiourea or a thiocyanate salt), and a source of the 4-methyl group, all in a single reaction vessel. The development of such a one-pot procedure would be a highly efficient route to the target compound.

Mechanistic Investigations of Synthetic Transformations

The synthesis of the this compound ring system involves intricate mechanistic pathways, including the formation of key intermediates and the strategic use of catalytic systems to ensure reaction efficiency and desired regiochemistry.

Identification and Characterization of Reaction Intermediates and Transition States

The formation of this compound typically proceeds through a multi-step reaction sequence involving the cyclization of a linear precursor. A common synthetic strategy involves the reaction of an α-aminoketone derivative with a thiosemicarbazide or a related thiourea equivalent.

The reaction is believed to initiate with the nucleophilic attack of the thiourea sulfur or nitrogen atom on the carbonyl carbon of an α-substituted ketone. This forms a tetrahedral intermediate which subsequently dehydrates. The key step involves an intramolecular cyclization. For instance, the reaction of thiosemicarbazide with 1-chloro-propan-2-one would likely proceed through an initial S-alkylation or N-alkylation followed by cyclization.

During these transformations, several transient species are formed. The identification of these intermediates, such as open-chain N- or S-alkylated thiourea derivatives, is crucial for understanding the reaction mechanism. The transition states in these reactions, particularly in the rate-determining cyclization step, are influenced by steric and electronic factors of the substituents. For example, steric hindrance in the transition state can dictate the feasibility and pathway of the reaction.

In related syntheses of substituted imidazoles, intermediates such as 2H-azirines, which undergo subsequent ring-opening and cyclization, have been proposed rsc.org. In oxidative cyclization pathways starting from thioureas, radical cation intermediates may also be involved researchgate.netresearchgate.net. Characterizing these short-lived species often requires computational modeling alongside specialized analytical techniques capable of trapping or detecting them in situ.

Influence of Catalytic Systems on Reaction Efficiency and Regioselectivity

Catalytic systems play a pivotal role in the synthesis of imidazole derivatives, enhancing reaction rates and controlling the regiochemical outcome. Both acid and metal-based catalysts are employed in the synthesis of imidazole-2-thiol cores mdpi.com.

Acid Catalysis: In many cyclization reactions leading to imidazole-2-thiols, a catalytic amount of a strong acid, such as sulfuric acid, is used . The acid protonates the carbonyl oxygen of the ketone precursor, increasing its electrophilicity and facilitating the nucleophilic attack by the thiourea derivative. This significantly accelerates the rate of the initial condensation and subsequent cyclization steps.

Metal Catalysis: Various metal catalysts, including copper(II) complexes, have been shown to be effective in the synthesis of substituted imidazoles nih.govorganic-chemistry.org. These catalysts can function as Lewis acids, coordinating to reactants to activate them for subsequent transformations. In some pathways, metal catalysts may participate in oxidative coupling or cycloaddition reactions to construct the imidazole ring organic-chemistry.org. The choice of catalyst and ligands can profoundly influence the reaction's efficiency and is critical for achieving high yields. Catalyst-free methods have also been developed, often relying on thermal conditions or microwave irradiation to promote the reaction rsc.org.

The regioselectivity of the synthesis, particularly the final positions of the methyl and amino groups on the imidazole ring, is dictated by the nature of the starting materials and the reaction conditions, including the catalytic system employed.

Elucidation of Ring-Opening and Ring-Closure Mechanisms

The formation of the imidazole ring is a quintessential example of a ring-closure reaction. The mechanism typically involves the intramolecular cyclization of a flexible, open-chain intermediate. This process is driven by the formation of a stable, aromatic five-membered ring. The final step is often a dehydration or elimination reaction that leads to the aromatization of the newly formed ring.

Conversely, under certain conditions, the imidazole ring can undergo fission, a process known as ring-opening. This is particularly noted for certain amino-imidazole derivatives which can be unstable stackexchange.com. Alkaline conditions can induce the opening of the imidazole ring in related heterocyclic systems researchgate.net. Understanding these ring-opening pathways is critical for defining the stability of the final product and optimizing reaction and storage conditions. In some synthetic strategies, a heterocyclic precursor may undergo a planned ring-opening to form a reactive intermediate, which then re-closes to form the desired imidazole product, a method sometimes employed in the synthesis of complex imidazoles rsc.org.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Synthetic Products

The unambiguous confirmation of the structure of this compound relies on a combination of modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The methyl protons (CH₃) would typically appear as a sharp singlet. The lone proton on the imidazole ring (C5-H) would also produce a singlet. The protons of the amino group (-NH₂) would likely appear as a broad singlet, and the thiol proton (-SH), due to the thione-thiol tautomerism, may also be observable as a broad singlet. The positions of the NH₂ and SH protons can be confirmed by deuterium exchange experiments with D₂O.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton. Distinct signals are expected for the methyl carbon, the C4 and C5 carbons of the imidazole ring, and the C2 carbon, which is part of the thione group (C=S). The chemical shift of the C2 carbon is characteristically found at a lower field due to the influence of the adjacent nitrogen atoms and the sulfur atom.

Below is a table of predicted NMR spectral data for this compound, based on data from analogous compounds rsc.orgsapub.orgsemanticscholar.org.

| Predicted ¹H NMR Data (in DMSO-d₆) | ||

|---|---|---|

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| C₅-H | ~6.5-7.0 | Singlet |

| -NH₂ | ~5.0-6.0 | Broad Singlet |

| -CH₃ | ~2.1-2.3 | Singlet |

| -SH | ~12.0-13.0 | Broad Singlet |

| Predicted ¹³C NMR Data (in DMSO-d₆) | |

|---|---|

| Carbon | Chemical Shift (δ, ppm) |

| C=S (C₂) | ~160-170 |

| C₄ | ~125-135 |

| C₅ | ~110-120 |

| -CH₃ | ~10-15 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound would display characteristic absorption bands. The N-H stretching vibrations of the primary amino group are expected in the range of 3300-3500 cm⁻¹. C-H stretching from the methyl group and the imidazole ring would appear around 2900-3100 cm⁻¹. The C=N stretching vibration within the imidazole ring typically absorbs in the 1500-1600 cm⁻¹ region . A significant band corresponding to the C=S (thione) stretching vibration is also expected.

The following table summarizes the expected characteristic IR absorption frequencies.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| -NH₂ | N-H Stretch | 3300 - 3500 |

| Ring C-H | C-H Stretch | 3000 - 3100 |

| -CH₃ | C-H Stretch | 2850 - 3000 |

| C=N / C=C | Ring Stretch | 1500 - 1620 |

| C=S | Thione Stretch | 1050 - 1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic structure of conjugated systems. Imidazole-2-thiones contain a chromophore within the heterocyclic ring that absorbs UV radiation, leading to electronic transitions such as n → π* and π → π* tandfonline.com. The UV-Vis spectrum of this compound is expected to show characteristic absorption maxima (λ_max). For comparison, imidazole itself has a characteristic absorption peak around 209 nm, while substitution can cause a shift in this peak mdpi.com. The presence of the thione group and the conjugated system of the imidazole ring would likely result in strong absorption bands in the 250-300 nm range mdpi.comresearchgate.net.

Computational and Theoretical Frameworks in 1 Amino 4 Methyl 1h Imidazole 2 Thiol Research

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 1-Amino-4-methyl-1H-imidazole-2-thiol to predict a variety of molecular properties, offering a balance between accuracy and computational cost. DFT calculations are instrumental in understanding the molecule's stability, reactivity, and spectroscopic characteristics.

Analysis of Molecular Orbitals (HOMO-LUMO Energy Levels, Energy Band Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (ΔE). This gap is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comwikipedia.org Conversely, a small energy gap indicates that a molecule is more reactive and less stable. wikipedia.org For imidazole (B134444) derivatives, this energy gap can be correlated with their bioactivity, as it reflects the molecule's ability to participate in charge-transfer interactions. irjweb.com The energy of the HOMO-LUMO gap can be calculated using DFT methods and can also be estimated experimentally through UV-Vis spectroscopy. schrodinger.com

| Orbital | Description | Significance in Reactivity |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost molecular orbital containing electrons. | Represents the ability to donate an electron; associated with nucleophilic character. irjweb.com |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost molecular orbital without electrons. | Represents the ability to accept an electron; associated with electrophilic character. irjweb.com |

| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the HOMO and LUMO levels. | Indicates molecular stability and chemical reactivity. A larger gap implies higher stability. irjweb.comwikipedia.org |

Calculation of Quantum Chemical Parameters (Chemical Hardness, Electrophilicity Index, Dipole Moment)

From the HOMO and LUMO energy values, several quantum chemical parameters can be derived to further quantify the reactivity of this compound. These global reactivity descriptors provide a comprehensive picture of the molecule's chemical behavior.

Chemical Hardness (η) and Softness (S) : Hardness is a measure of a molecule's resistance to changes in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity. irjweb.com Softness is the reciprocal of hardness, so a "soft" molecule has a small energy gap and is more reactive. irjweb.com

Electrophilicity Index (ω) : This parameter measures the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile.

| Parameter | Description | Formula (based on HOMO/LUMO energies) |

|---|---|---|

| Ionization Potential (I) | The energy required to remove an electron. | I ≈ -EHOMO |

| Electron Affinity (A) | The energy released when an electron is added. | A ≈ -ELUMO |

| Chemical Hardness (η) | Resistance to change in electron distribution. | η = (I - A) / 2 |

| Chemical Softness (S) | Reciprocal of hardness, indicates higher reactivity. | S = 1 / η |

| Electronegativity (χ) | The power to attract electrons. | χ = (I + A) / 2 |

| Electrophilicity Index (ω) | Capacity to accept electrons. | ω = χ2 / (2η) |

| Dipole Moment (µ) | Measure of molecular polarity. | Calculated from the overall charge distribution. |

Conformational Analysis and Geometrical Optimization of Molecular Structures

Before calculating molecular properties, the first step in any computational study is to find the most stable three-dimensional structure of the molecule. This is achieved through geometrical optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. DFT methods are used to calculate the forces on each atom and adjust their positions until a stable, low-energy conformation is found. nih.gov

This process provides key structural parameters such as:

Bond lengths : The equilibrium distances between bonded atoms.

Bond angles : The angles formed between three consecutive bonded atoms.

Dihedral angles : The angles that describe the rotation around a bond.

For a molecule like this compound, conformational analysis is important to identify the most stable arrangement of its substituent groups (amino and methyl) relative to the imidazole ring. This optimized geometry serves as the basis for all subsequent property calculations. nih.govacs.org

Studies on Electronic Structure and Charge Distribution

Understanding how charge is distributed within a molecule is crucial for predicting its behavior. DFT calculations can determine the electron population on each atom. One common method for this is Mulliken population analysis. irjweb.com This analysis assigns a partial charge to each atom, revealing which parts of the molecule are electron-rich (negative charge) and which are electron-poor (positive charge).

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Changes

While DFT provides a static picture of a molecule at its lowest energy state, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule moves, vibrates, and changes its conformation at a given temperature. nih.govnih.gov

For this compound, MD simulations could be used to:

Explore its conformational landscape and the transitions between different stable shapes.

Study its interactions with solvent molecules, such as water, to understand its behavior in a solution. mdpi.com

Simulate its binding to a biological target, like an enzyme, to investigate the stability of the complex and the key interactions involved. nih.gov

These simulations provide atomic-level insights into the flexibility of the molecule and the mechanisms of its interactions, which are inaccessible through static calculations alone. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule. It is a 3D visualization of the electrostatic potential on the surface of the molecule, calculated using DFT. nih.gov The MEP map helps identify electron-rich and electron-poor regions. researchgate.net

Typically, MEP maps use a color scale:

Red : Indicates regions of negative electrostatic potential, which are rich in electrons. These areas are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like nitrogen or sulfur. nih.gov

Blue : Indicates regions of positive electrostatic potential, which are electron-deficient. These areas are prone to nucleophilic attack and are typically found around hydrogen atoms, especially those bonded to electronegative atoms (e.g., in an N-H group). nih.gov

Green : Represents regions of neutral or near-zero potential. nih.gov

For this compound, an MEP map would highlight the nucleophilic character of the sulfur and nitrogen atoms (negative potential) and the electrophilic character of the amino hydrogens (positive potential), providing a clear visual guide to its chemical reactivity. thaiscience.info

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

NBO analysis dissects the molecular wavefunction into localized orbitals, including lone pairs (n), bonding orbitals (σ or π), and their corresponding anti-bonding orbitals (σ* or π*). The interactions between these orbitals, particularly the delocalization of electron density from a filled donor orbital to an empty acceptor orbital, are key to understanding molecular stability and reactivity. The strength of these interactions is quantified by the second-order perturbation theory energy of stabilization, E(2).

For this compound, significant intramolecular interactions would be anticipated. The imidazole ring itself is an aromatic system with delocalized π-electrons. The amino (-NH2), methyl (-CH3), and thiol (-SH) or thione (C=S) substituents would further influence the electronic distribution.

Key Expected Intramolecular Interactions:

Lone Pair Delocalization: The nitrogen atoms of the imidazole ring and the amino group, as well as the sulfur atom in the thiol/thione group, possess lone pairs of electrons. These lone pairs can delocalize into adjacent anti-bonding orbitals. For instance, the lone pair of the amino nitrogen could delocalize into the π* orbitals of the imidazole ring, enhancing the electron density of the ring. The sulfur lone pairs would also participate in such delocalizing interactions.

The thione-thiol tautomerism of the 2-thiol group is a critical factor. NBO analysis of related heterocyclic thiones has shown that the thione form is often more stable due to favorable electronic delocalization. In the context of this compound, the thione tautomer (where the sulfur is double-bonded to the carbon) would likely exhibit strong π-electron delocalization within the C=S bond and the imidazole ring.

Illustrative Data Tables from Analogous Systems:

While specific data for the target molecule is unavailable, the following tables, based on NBO analyses of similar imidazole and triazole-thiol derivatives, illustrate the type of information that would be generated. These tables are for hypothetical interactions within this compound to demonstrate the format and nature of NBO analysis results.

Table 1: Hypothetical Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound (Thiol Tautomer)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |

| LP (N_amino) | π* (C2-N1) | 15.8 | 0.28 | 0.062 |

| LP (S_thiol) | σ* (C2-N3) | 8.2 | 0.45 | 0.045 |

| σ (C4-C5) | π* (N1-C2) | 5.1 | 0.35 | 0.032 |

| σ (C_methyl-H) | π* (C4-C5) | 2.5 | 0.40 | 0.021 |

Table 2: Hypothetical Second-Order Perturbation Analysis of Donor-Acceptor Interactions in 1-Amino-4-methyl-1H-imidazole-2-thione (Thione Tautomer)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |

| π (C2=S) | π* (N1-C5) | 25.3 | 0.25 | 0.075 |

| LP (N_amino) | π* (N1-C5) | 18.9 | 0.30 | 0.068 |

| LP (S_thione) | σ* (C2-N3) | 12.5 | 0.42 | 0.051 |

| σ (C4-C5) | π* (C2=S) | 7.8 | 0.38 | 0.040 |

These hypothetical tables illustrate that the thione tautomer would likely exhibit stronger intramolecular delocalization, as indicated by the higher E(2) values for π-system interactions, which would contribute to its greater stability. The delocalization of the amino group's lone pair into the imidazole ring is also a significant stabilizing factor in both tautomers.

Coordination Chemistry of 1 Amino 4 Methyl 1h Imidazole 2 Thiol and Its Metal Complexes

Ligand Properties and Versatile Binding Modes of Imidazole-2-thiols

Imidazole-2-thiol derivatives are a significant class of heterocyclic compounds in coordination chemistry due to their versatile binding capabilities. niscpr.res.in These molecules are not only interesting for their structural properties but also for the diverse biological activities their metal complexes can exhibit. niscpr.res.innih.gov The fundamental structure, featuring an imidazole (B134444) ring substituted with a thiol group, allows for multiple coordination modes, making them effective ligands for a wide range of metal ions. nih.govacs.org The electronic and steric effects of other substituents on the imidazole ring, such as the amino and methyl groups in 1-Amino-4-methyl-1H-imidazole-2-thiol, further modulate their coordination behavior. While specific research on this compound is limited, the general principles of imidazole-2-thiol coordination provide a strong framework for understanding its potential as a ligand.

Role of Nitrogen and Sulfur as Donor Atoms

The coordination versatility of imidazole-2-thiol ligands stems from the presence of multiple potential donor atoms: the nitrogen atoms of the imidazole ring and the exocyclic sulfur atom. Typically, these ligands act as bidentate or bridging ligands. In many related heterocyclic thiol compounds, such as 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, coordination with transition metals occurs through the exocyclic sulfur atom and a nitrogen atom from the heterocyclic ring, forming a stable five-membered chelate ring. nih.govnih.gov This bidentate chelation is a common and stable binding mode. nih.gov

For this compound, coordination can be expected to occur primarily through the sulfur atom of the thiol group and one of the imidazole ring nitrogen atoms. The amino group attached to the ring nitrogen might also influence the electronic properties and steric accessibility of the donor atoms, although direct coordination through the amino nitrogen is less common in such systems unless it is a primary amino group on a side chain. nih.govmdpi.com The choice of the specific nitrogen atom for coordination (N1 or N3) can be influenced by the metal ion's electronic properties and the steric hindrance posed by the substituents on the imidazole ring. nih.gov The combination of a "soft" sulfur donor and a "borderline" nitrogen donor allows these ligands to form stable complexes with a variety of transition metal ions. nih.gov

Impact of Tautomeric Equilibria on Coordination Behavior

Imidazole-2-thiol ligands exist in a tautomeric equilibrium between the thione form (C=S) and the thiol form (C-SH). science.gov In the solid state and in neutral solutions, the thione tautomer is generally predominant for related compounds like 1,2,4-triazole-3-thiols and 4-phenyl-4-thiazoline-2-thiones. science.govresearchgate.net This equilibrium is crucial as it dictates the coordinating behavior of the ligand.

Coordination to a metal ion typically occurs after the deprotonation of the ligand. nih.gov The disappearance of the S-H stretching band in the infrared spectra of metal complexes is a key indicator that the ligand has deprotonated from its thiol tautomer to form a metal-thiolate bond. nih.gov The coordination can thus be viewed as occurring from the anionic form of the ligand. The stability of the resulting metal complex is influenced by the stability of the specific tautomeric form that engages in bonding. The equilibrium can be shifted by factors such as the solvent, pH, and the nature of the metal ion itself, which in turn affects the structure and properties of the resulting coordination compound. science.gov

Synthesis and Characterization of Metal-Imidazole-2-thiol Complexes

The synthesis of metal complexes with imidazole-2-thiol ligands is generally achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.gov For instance, the synthesis of complexes with the related ligand 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol has been successfully carried out in an alcoholic medium. nih.gov The reaction often involves a 1:2 metal-to-ligand molar ratio, leading to the formation of complexes with the general formula [M(L)₂]. nih.gov

Formation of Mononuclear and Dinuclear Coordination Compounds

Depending on the ligand structure, metal ion, and reaction conditions, imidazole-2-thiol ligands can form both mononuclear and polynuclear complexes. nih.govnih.gov Mononuclear complexes typically feature a central metal ion coordinated to one or more ligand molecules. nih.govnih.gov For example, mononuclear Ni(II)-thiolate complexes have been synthesized where the ligand provides a mixed N/S coordination environment. nih.gov

Dinuclear or polynuclear structures can arise when the ligand acts as a bridge between two or more metal centers. nih.govmdpi.com The sulfur atom of the thiol group is well-suited to form such bridges. In some cases, other small molecules like hydroxide (B78521) ions can also act as bridging ligands, leading to more complex structures, as seen in the formation of dinuclear and even pentanuclear iron(II) complexes with a mixed N/S thiolate ligand. nih.gov The control over the nuclearity of the final complex can sometimes be achieved by carefully adjusting the metal-to-ligand ratio during the synthesis. nih.gov

Determination of Stoichiometry and Molar Ratios in Complexation

The stoichiometry of metal-ligand complexes is a critical factor that influences their structure and properties. Studies on related metal-imidazole systems have shown that the binding hierarchy and stability of complexes with metal ions like Ni²⁺, Cu²⁺, and Zn²⁺ are highly dependent on the metal-to-ligand molar ratio. nih.govjake-song.comosti.gov For instance, the preferred coordination number can change with stoichiometry, leading to different binding affinities. jake-song.com

Elemental analysis (CHNS) is a fundamental method used to experimentally determine the stoichiometry of the synthesized complexes. nih.govd-nb.info By comparing the calculated elemental percentages for a proposed formula with the experimental values, the composition of the complex can be confirmed. d-nb.info For example, in the study of complexes of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, elemental analysis was used to confirm the formation of complexes with a 1:2 metal-to-ligand ratio for Ni(II), Cu(II), and Zn(II). d-nb.inforesearchgate.net

Spectroscopic Characterization of Metal Complexes (e.g., UV-Vis, FT-IR, Magnetic Susceptibility)

A combination of spectroscopic techniques is essential for the characterization of metal-imidazole-2-thiol complexes.

FT-IR Spectroscopy: Infrared spectroscopy is used to identify the coordination sites of the ligand. The disappearance of the ν(S-H) band (typically around 2500-2700 cm⁻¹) upon complexation indicates the deprotonation of the thiol group and the formation of a metal-sulfur bond. nih.gov Shifts in the stretching frequencies of the C=N and other ring vibrations can indicate the involvement of the ring nitrogen atom in coordination. nih.govd-nb.info The appearance of new bands at lower frequencies can be assigned to metal-nitrogen (M-N) and metal-sulfur (M-S) vibrations. researchgate.net

UV-Vis Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the coordination sphere around the metal ion. The spectra typically show intra-ligand transitions (π→π* and n→π*) and d-d transitions for transition metal complexes. nih.gov The position and intensity of the d-d transition bands are characteristic of the coordination geometry (e.g., octahedral, tetrahedral, or square planar). nih.govresearchgate.net

Magnetic Susceptibility: Magnetic susceptibility measurements are used to determine the magnetic moment of the complexes, which provides insight into the oxidation state and spin state of the central metal ion, and thus the geometry of the complex. nih.gov For example, different geometries for Cu(II) (square planar) versus Ni(II) and Zn(II) (tetrahedral) were suggested based on spectral and magnetic data for complexes with a related amino-triazole-thiol ligand. nih.gov

Below are tables summarizing characterization data for metal complexes of the analogous ligand, 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, which illustrate the type of data obtained from these analytical methods.

Table 1: Physical and Analytical Data for Metal Complexes of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol (L)

| Complex | Formula | Color | M.P. (°C) |

|---|---|---|---|

| [Ni(L)₂] | C₁₄H₁₂N₈S₂Ni | Green | >300 |

| [Cu(L)₂] | C₁₄H₁₂N₈S₂Cu | Dark green | 222–224 |

| [Zn(L)₂] | C₁₄H₁₂N₈S₂Zn | Off white | 178–180 |

Data sourced from a study on analogous compounds. researchgate.net

Table 2: Key FT-IR Spectral Data (cm⁻¹) for 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol (L) and its Metal Complexes

| Compound | ν(N-H) | ν(S-H) | ν(C=N) | ν(C-S) | ν(M-N) | ν(M-S) |

|---|---|---|---|---|---|---|

| Ligand (L) | 3250, 3213 | 2736 | 1645 | 673 | - | - |

| [Ni(L)₂] | 3245, 3200 | - | 1620 | 650 | 540 | 430 |

| [Cu(L)₂] | 3240, 3190 | - | 1610 | 645 | 530 | 420 |

| [Zn(L)₂] | 3255, 3210 | - | 1625 | 655 | 550 | 440 |

Data illustrates typical shifts upon complexation and is based on studies of analogous compounds. nih.govresearchgate.net

Table 3: Electronic Spectra and Magnetic Moment Data for Metal Complexes of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol (L)

| Complex | λ_max (nm) (d-d transitions) | Magnetic Moment (B.M.) | Proposed Geometry |

|---|---|---|---|

| [Ni(L)₂] | 630, 710 | 3.15 | Tetrahedral |

| [Cu(L)₂] | 650, 750 | 1.85 | Square Planar |

| [Zn(L)₂] | - | Diamagnetic | Tetrahedral |

Data sourced from a study on analogous compounds. nih.govresearchgate.net

Thermodynamic and Kinetic Stability Studies of Coordination Compounds

The stability of a coordination compound is a critical parameter that dictates its utility in various applications. This stability is typically discussed in two distinct, yet related, contexts: thermodynamic stability and kinetic stability. Thermodynamic stability refers to the extent to which a complex will form and persist at equilibrium, while kinetic stability pertains to the speed at which it undergoes reactions, such as ligand exchange.

The thermodynamic stability of a metal complex is quantitatively expressed by its formation constant (Kf) or stability constant (β). A high formation constant value signifies a strong metal-ligand interaction and a thermodynamically stable complex. These constants are determined experimentally through various techniques, including potentiometric titration, spectrophotometry, and calorimetry.

For a hypothetical complex formed between a metal ion (M) and this compound (L), the stepwise formation would be represented as:

M + L ⇌ ML; K1 = [ML] / ([M][L]) ML + L ⇌ ML2; K2 = [ML2] / ([ML][L]) ... MLn-1 + L ⇌ MLn; Kn = [MLn] / ([MLn-1][L])

While specific data for this compound is unavailable, studies on similar bidentate ligands containing both nitrogen and sulfur donor atoms often reveal high stability constants due to the chelate effect. The formation of a five- or six-membered chelate ring upon coordination significantly enhances the thermodynamic stability of the complex.

| Stepwise Constant | Logarithmic Value (log K) | Overall Constant | Logarithmic Value (log β) |

| K1 | 5.2 | β1 | 5.2 |

| K2 | 4.5 | β2 | 9.7 |

| K3 | 3.8 | β3 | 13.5 |

| K4 | 3.1 | β4 | 16.6 |

Note: The values in this table are illustrative and not based on experimental data for this compound.

The stability of metal complexes with ligands like this compound is often highly dependent on the pH of the solution. The ligand itself has ionizable protons on the imidazole ring and the amino group, and the thiol group can also deprotonate. The protonation state of the ligand directly influences its ability to coordinate with a metal ion.

Investigations into the pH-dependent stability would typically involve performing titrations of the ligand and the metal-ligand system with a strong acid or base and monitoring the pH changes. This allows for the determination of the protonation constants of the ligand and the stability constants of the complexes at different pH values.

A typical pH-dependent stability profile would show that at low pH, the ligand is fully protonated, and complex formation is minimal due to competition from protons for the ligand's donor sites. As the pH increases, the ligand deprotonates, becoming a more effective chelating agent and leading to an increase in complex stability. However, at very high pH, the formation of metal-hydroxo species can compete with the ligand, potentially leading to a decrease in the concentration of the desired complex.

Table 2: Anticipated pH-Dependence of Stability for a Metal Complex of this compound (Conceptual)

| pH Range | Dominant Ligand Species | Expected Complex Stability |

| < 2 | H3L+ | Low |

| 2 - 6 | H2L | Increasing |

| 6 - 9 | HL- | High |

| > 9 | L2- / Metal Hydroxides | Potentially Decreasing |

Note: This table represents a conceptual framework and is not based on specific experimental data for the title compound.

Applications in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of these materials, such as porosity, surface area, and catalytic activity, are highly tunable based on the choice of the metal and the organic linker.

While there are no specific reports on the use of this compound in the synthesis of MOFs or coordination polymers, its structural features make it a promising candidate for such applications. The imidazole ring is a common building block in the construction of well-known MOF families like Zeolitic Imidazolate Frameworks (ZIFs). The presence of multiple donor sites (the two imidazole nitrogens, the amino nitrogen, and the thiol sulfur) allows for various coordination modes, potentially leading to the formation of novel network topologies.

The amino and methyl functional groups can also play a significant role. The amino group can be a site for post-synthetic modification, where additional functionalities can be grafted onto the MOF to enhance its properties. The methyl group can influence the steric environment around the coordination sites, potentially affecting the final structure and porosity of the resulting framework. The thiol group offers a soft donor site that can selectively bind to soft metal ions and could also be a site for further chemical reactions.

Table 3: Potential Contributions of Functional Groups of this compound in MOFs and Coordination Polymers

| Functional Group | Potential Role in Framework Construction |

| Imidazole Ring | Primary coordination site, formation of ZIF-like structures. |

| Amino Group | Secondary coordination site, potential for post-synthetic modification. |

| Thiol Group | Coordination to soft metal ions, potential for disulfide bond formation to link frameworks. |

| Methyl Group | Steric influence on framework topology and pore size. |

The development of MOFs and coordination polymers using this compound would likely involve solvothermal or hydrothermal synthesis methods, where the metal salt and the ligand are heated in a suitable solvent to promote crystallization of the framework. Characterization of the resulting materials would involve techniques such as single-crystal X-ray diffraction to determine the structure, and gas sorption analysis to measure the surface area and porosity.

Supramolecular Chemistry Involving 1 Amino 4 Methyl 1h Imidazole 2 Thiol

Exploration of Noncovalent Interactions in Self-Assembly Processes

The self-assembly of molecules into ordered structures is dictated by a variety of noncovalent interactions. For imidazole-containing compounds, these interactions are crucial in determining the final architecture of the resulting supramolecular assembly.

Hydrogen Bonding Networks and Their Role in Architecture

There are no specific studies in the available literature that detail the hydrogen bonding networks formed by 1-Amino-4-methyl-1H-imidazole-2-thiol. In principle, the molecule possesses multiple sites for hydrogen bonding: the amino group (-NH2) can act as a donor, the imidazole (B134444) ring nitrogens can act as both donors and acceptors, and the thiol group (-SH) can act as a weak donor. The formation of extensive hydrogen-bonded chains is a characteristic feature of many imidazole derivatives, contributing significantly to their crystal structure and stability. lookchem.com However, without experimental or computational data for this compound, any description of its specific hydrogen bonding patterns remains speculative.

π-Stacking Interactions in Crystal Packing

No specific research detailing π-stacking interactions in the crystal packing of this compound has been found. The imidazole ring is an aromatic system capable of participating in π-stacking interactions, which are common in the crystal structures of heterocyclic compounds and play a significant role in their stabilization. These interactions can occur between imidazole rings or between an imidazole ring and other aromatic systems. The specific geometry and energetic contribution of such interactions for this compound have not been documented.

Host-Guest Chemistry and Molecular Recognition Phenomena

Host-guest chemistry involves the complexation of a "guest" molecule within a larger "host" molecule. This field relies on principles of molecular recognition, where specific noncovalent interactions lead to selective binding.

Studies on Encapsulation and Cavity Interactions

There is no available research on the use of this compound in encapsulation or cavity interaction studies. Such studies would typically involve investigating whether this molecule can act as a guest, binding within the cavity of a host molecule like a cyclodextrin, calixarene, or cucurbituril. While imidazole derivatives have been studied as guests, the specific binding affinity and thermodynamics for this compound have not been determined.

Interactions with Biomacromolecules for Supramolecular Control

No specific studies were found that investigate the interactions between this compound and biomacromolecules for the purpose of supramolecular control. The imidazole moiety is present in the amino acid histidine and is known to be crucial for the structure and function of many proteins, often participating in binding and catalytic activities. Furthermore, imidazole and thiol derivatives have been investigated for their interactions with biomolecules like DNA and various enzymes. However, research specifically detailing the interaction of this compound with proteins, nucleic acids, or other biological macromolecules is not available in the reviewed literature.

Design and Synthesis of Supramolecular Assemblies

The design and synthesis of supramolecular assemblies hinge on the predictable and controlled organization of molecular components. For this compound, its inherent structural features—notably hydrogen bond donors (amino and imidazole N-H) and acceptors (imidazole nitrogen and thione sulfur), as well as the potential for π-π stacking interactions via the imidazole ring—make it a versatile building block for such assemblies.

The synthesis of supramolecular structures involving this compound would typically rely on self-assembly processes, where the molecules spontaneously organize into ordered arrangements. nih.gov These processes are governed by a delicate balance of non-covalent forces, including hydrogen bonding, van der Waals forces, and electrostatic interactions. nih.gov While specific research on the supramolecular assemblies of this compound is not extensively documented, principles derived from related imidazole-2-thione and amino-substituted heterocyclic systems can provide valuable insights. For instance, the synthesis of N,N'-substituted imidazole-2-thiones has been shown to yield a variety of crystalline products, demonstrating the propensity of the imidazole-2-thione core to form well-defined solid-state structures. jyu.fijyu.fi

Crystal Engineering Principles for Solid-State Structures

Crystal engineering provides the conceptual framework for designing and controlling the formation of crystalline solids with desired properties. The solid-state structure of this compound would be dictated by the interplay of its various functional groups in forming a stable, three-dimensional lattice.

Key intermolecular interactions expected to govern the crystal packing of this compound include:

Hydrogen Bonding: The amino group (-NH2) and the imidazole N-H group are strong hydrogen bond donors. The imidazole ring nitrogen atoms and the sulfur atom of the thione group act as hydrogen bond acceptors. This can lead to the formation of extensive hydrogen-bonded networks, such as chains, sheets, or more complex three-dimensional frameworks. Studies on related N,N'-substituted imidazole-2-thiones have confirmed the formation of diverse crystal structures directed by such interactions. jyu.fijyu.fi

π-π Stacking: The aromatic imidazole ring can participate in π-π stacking interactions, where parallel rings are offset from one another. These interactions contribute significantly to the stability of the crystal lattice.

The prediction and analysis of these interactions are crucial for understanding and ultimately controlling the solid-state properties of the material. While a definitive crystal structure for this compound is not publicly available, the principles of crystal engineering suggest that it would likely form a highly ordered structure dominated by a network of hydrogen bonds.

Table 1: Potential Intermolecular Interactions in Solid-State this compound

| Interaction Type | Donor/Acceptor Groups | Potential Supramolecular Motifs |

| Hydrogen Bonding | -NH2 (donor), N-H (donor), Imidazole N (acceptor), C=S (acceptor) | Chains, Dimers, Sheets, 3D Networks |

| π-π Stacking | Imidazole Ring | Offset stacked columns or layers |

| van der Waals | All atoms | General packing stabilization |

Exploration in Liquid Clathrates and Ordered Media

Liquid clathrates are liquid-phase host-guest systems where guest molecules are entrapped within a dynamic, cage-like network of host molecules. The ability of a compound to form or participate in liquid clathrate formation depends on its molecular shape, size, and intermolecular interaction capabilities.

Research has shown that certain ionic liquids based on 1-alkyl-3-methylimidazolium cations can form liquid clathrates with aromatic hydrocarbons. nih.govrsc.org This suggests that the imidazole core can be a key component in creating the necessary supramolecular structure to encapsulate guest molecules in the liquid state.

While there is no specific research on the use of this compound in liquid clathrates, its functional groups offer intriguing possibilities. The hydrogen bonding capabilities of the amino and thione groups, combined with the potential for organizing into a liquid-crystalline phase, could lead to the formation of ordered media capable of hosting small guest molecules. The amphiphilic nature of the molecule, with its polar functional groups and nonpolar methyl group, could also play a role in the formation of such structured liquids.

Further investigation into the phase behavior of this compound and its mixtures with various solvents and guest molecules would be necessary to explore its potential in this area. The study of self-assembly of amino acid derivatives into functional biomaterials also provides a parallel, suggesting that molecules with similar functionalities can form highly ordered structures in solution. nih.gov

Mechanistic Insights into Molecular Interactions and Biological Potential of 1 Amino 4 Methyl 1h Imidazole 2 Thiol Derivatives Non Clinical Focus

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of 1-Amino-4-methyl-1H-imidazole-2-thiol, these studies provide insights into the key molecular features that govern their interactions with biological macromolecules.

Chemical modifications to the core structure of this compound can significantly impact its ability to be recognized by and bind to biological targets. The imidazole (B134444) ring itself, being an electron-rich aromatic system with two nitrogen atoms, is a key pharmacophore that can participate in various non-covalent interactions, including hydrogen bonding, and π-π stacking. mdpi.com

A study on a series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols, which share the imidazole-2-thiol core, provides a valuable model for understanding these effects. In this research, various substituted aromatic aldehydes were reacted with 5-amino-1H-benzo[d]imidazole-2-thiol to generate a library of derivatives. nih.gov The subsequent evaluation of these compounds as inhibitors of α-glucosidase revealed significant variations in their inhibitory potency, which can be directly attributed to the different substituents on the arylideneamino moiety.

The nature and position of substituents on the aromatic ring were found to be critical for molecular recognition by the enzyme's active site. For instance, the presence of electron-withdrawing or electron-donating groups, as well as their placement (ortho, meta, or para), influenced the electronic properties and steric bulk of the molecule, thereby affecting its binding affinity.

Table 1: Impact of Chemical Modifications on α-Glucosidase Inhibition by 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiol Derivatives

| Compound ID | Arylidene Substituent | IC50 (µM) |

| 7i | 2,4-dichloro | 0.64 ± 0.05 |

| 7d | 4-chloro | 5.34 ± 0.16 |

| 7f | 2,4-dihydroxy | 6.46 ± 0.30 |

| 7g | 3,4-dihydroxy | 8.62 ± 0.19 |

| 7c | 4-hydroxy | 9.84 ± 0.08 |

| 7m | 4-(diethylamino) | 11.09 ± 0.79 |

| 7a | Unsubstituted | 11.84 ± 0.26 |

| 7e | 4-methyl | 16.38 ± 0.53 |

| 7j | 3,4,5-trimethoxy | 18.65 ± 0.74 |

| 7h | 3-hydroxy-4-methoxy | 20.73 ± 0.59 |

| 7b | 2-hydroxy | 27.26 ± 0.30 |

| 7k | Thiophen-2-yl | 70.28 ± 1.52 |

| 7l | 4-(dimethylamino) | 343.10 ± 1.62 |

| Acarbose | Standard | 873.34 ± 1.21 |

This table is generated based on data from a study on 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiol derivatives, which serve as a model to understand the potential impact of similar modifications on this compound derivatives. nih.govacs.org

The conformational flexibility of a molecule plays a crucial role in its ability to adapt to the binding site of a biological target. For derivatives of this compound, the presence of rotatable bonds, for example, between the imidazole core and any appended substituents, allows the molecule to adopt various conformations in solution.

The efficacy of interaction is often dependent on the molecule's ability to assume a specific, low-energy conformation that is complementary to the topology of the binding pocket. A molecule with high conformational flexibility may have a greater chance of adapting to different binding sites, but this can also come at an entropic cost upon binding. Conversely, a more rigid molecule may have a higher affinity for its target if its ground-state conformation is already close to the optimal binding conformation.

Molecular modeling and conformational analysis are essential tools to predict the preferred conformations of these derivatives and to understand how structural modifications influence their conformational landscape. By correlating these conformational preferences with biological activity data, it is possible to design molecules with optimized shapes for enhanced interaction efficacy.

Investigation of Interactions with Biological Targets (Mechanistic Focus)

Understanding the precise mechanisms by which this compound derivatives interact with their biological targets is key to elucidating their biological potential. This involves identifying the specific binding sites and the nature of the molecular interactions that drive these associations.

Enzyme inhibition is a common mechanism of action for many therapeutic agents. Derivatives of this compound have the potential to act as enzyme inhibitors through various mechanisms.

Active Site Binding:

Molecular docking studies on 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiol derivatives have provided valuable insights into their binding to the active site of α-glucosidase. nih.gov These studies revealed that the compounds form multiple non-covalent interactions with key amino acid residues within the enzyme's catalytic pocket. The important catalytic residues involved in these interactions were identified as ASP214, GLU276, and ASP349. nih.gov The imidazole and thiol moieties, along with the substituted aromatic rings, participate in a network of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and block the entry of the natural substrate.

Table 2: Molecular Docking Results of 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiol Derivatives with α-Glucosidase

| Compound ID | Docking Score (kcal/mol) | Binding Energy (kcal/mol) |

| 7i | -6.9 | -69.65 |

| 7f | -6.3 | -63.36 |

| 7d | -5.86 | -57.02 |

This table presents data from molecular docking studies on 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiol derivatives, illustrating the potential binding affinities of similar compounds within an enzyme active site. nih.gov

Allosteric Modulation:

In addition to direct active site inhibition, it is conceivable that derivatives of this compound could act as allosteric modulators. Allosteric modulators bind to a site on the enzyme that is distinct from the active site, inducing a conformational change that alters the enzyme's activity. This can either enhance (positive allosteric modulation) or inhibit (negative allosteric modulation) the enzyme's function. While specific examples of allosteric modulation by this compound derivatives are not yet documented, the structural diversity that can be achieved with this scaffold makes it a plausible candidate for interacting with allosteric sites on various enzymes.

The interaction of this compound derivatives with specific biological targets can lead to the modulation of entire biochemical pathways. For example, the inhibition of a key enzyme in a metabolic pathway can lead to the accumulation of its substrate and a depletion of its product, with cascading effects on downstream processes.

The inhibition of α-glucosidase by the model benzimidazole-2-thiol derivatives directly impacts carbohydrate metabolism. nih.gov By blocking this enzyme, the breakdown of complex carbohydrates into absorbable monosaccharides is slowed down, which can be a therapeutic strategy in managing conditions related to high blood glucose levels.

Furthermore, some imidazole derivatives have been shown to interfere with signaling pathways involved in cell proliferation and apoptosis, such as the Wnt/β-catenin pathway and the AXL-Receptor Tyrosine Kinase (AXL-RTK) signaling. nih.gov This suggests that derivatives of this compound could potentially modulate such pathways by interacting with key protein components like kinases or receptors.

Beyond enzymes, derivatives of this compound may also exert their effects by binding to specific receptors. The molecular basis for such ligand-receptor interactions lies in the complementary nature of the ligand's three-dimensional structure and the receptor's binding pocket.

Molecular docking and other computational methods are invaluable for predicting the binding modes of these compounds with different receptors and for identifying the key interactions that drive binding affinity and specificity.

Theoretical Modeling of Ligand-Target Interactions, including Molecular Docking

Theoretical modeling and molecular docking studies provide crucial insights into the potential molecular interactions between this compound derivatives and their biological targets. These computational techniques allow for the prediction of binding affinities and the visualization of binding modes, which are instrumental in understanding the structure-activity relationships of these compounds at a molecular level.

Molecular docking simulations have been employed to investigate the interactions of various imidazole-2-thione and related imidazole derivatives with the active sites of several enzymes and proteins. These studies help to elucidate the key structural features of the ligands and the specific amino acid residues in the target proteins that are essential for molecular recognition and binding.

For instance, in studies of imidazole derivatives as potential antimicrobial agents, molecular docking has been used to explore their binding to essential bacterial enzymes. One such study focused on the inhibition of L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P synthase), a key enzyme in the hexosamine biosynthesis pathway. The results indicated that imidazole derivatives could fit well into the active pocket of the enzyme, with good binding affinity. arabjchem.orgresearchgate.net

In the context of anticancer research, molecular docking has been utilized to understand the interaction of imidazole-2-thione derivatives with targets like DNA topoisomerase II and carbonic anhydrase IX (CAIX). tandfonline.comnih.gov For example, a series of 2-((3,5-disubstituted-2-thioxo-imidazol-1-yl)imino)acenaphthylen-1(2H)-ones were identified as potential dual inhibitors of DNA intercalation and topoisomerase II. tandfonline.comnih.gov Docking studies of these compounds revealed key interactions within the enzyme's active site. Similarly, imidazole-2-one and their 2-thione analogs have been investigated as inhibitors of CAIX, a tumor-associated enzyme. researchgate.netnih.gov

Furthermore, novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols have been studied as potential inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. nih.gov Molecular docking of these derivatives into the active site of α-glucosidase highlighted important interactions with catalytic residues such as ASP214, GLU276, and ASP349. nih.gov

The primary types of interactions observed in these docking studies include:

Hydrogen Bonding: The imidazole core, with its nitrogen and sulfur atoms, frequently participates in hydrogen bonding with polar amino acid residues within the target's active site.

Hydrophobic Interactions: The substituted phenyl rings and other nonpolar moieties on the imidazole scaffold often engage in hydrophobic interactions with nonpolar residues.

Pi-Interactions: Aromatic rings in the ligand can form pi-pi stacking or pi-cation interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan.

These computational findings are summarized in the table below, which details the specific derivatives, their biological targets, and the nature of their molecular interactions as predicted by docking studies.

| Imidazole Derivative | Biological Target | Docking Score (kcal/mol) | Key Interacting Amino Acid Residues | Observed Interactions |

|---|---|---|---|---|

| 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols | α-Glucosidase | -4.19 to > -6.0 | ASP214, GLU276, ASP349 | Hydrogen bonds, Hydrophobic interactions |

| 2-((3,5-disubstituted-2-thioxo-imidazol-1-yl)imino)acenaphthylen-1(2H)-ones | DNA Topoisomerase II | Not Specified | Not Specified | DNA intercalation and enzyme inhibition |

| Methyl (2Z)-[3-({(E)-[3-(substituted)-1H-pyrazol-4-yl]methylidene}amino)-5-oxo-2-thioxoimidazolidin-4-ylidene]ethanoate | L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P synthase) | Not Specified | Not Specified | Good affinity toward the active pocket |

| Imidazole-2-one and 2-thione analogues | Carbonic Anhydrase IX (CAIX) | Not Specified | Not Specified | Competitive inhibition |

| Thioimidazole-4-one derivatives | A2A adenosine receptor | Scores of 82.346 and 90.687 (PLP fitness) | Not Specified | Hydrogen bonds, Hydrophobic interactions |

Advanced Research Applications of 1 Amino 4 Methyl 1h Imidazole 2 Thiol in Chemical Sciences

Role as Precursors and Building Blocks in Complex Organic Synthesis

In the realm of organic synthesis, the strategic importance of heterocyclic compounds is well-established. jsta.cl 1-Amino-4-methyl-1H-imidazole-2-thiol serves as an exemplary precursor, offering chemists a platform to construct a wide array of more complex molecular architectures. Its inherent reactivity, stemming from the amino, thiol, and imidazole (B134444) nitrogen atoms, allows for selective transformations to build diverse chemical libraries. chemscene.com

Synthesis of Diverse Heterocyclic Systems

The structural framework of this compound is ideally suited for the synthesis of fused heterocyclic systems. The presence of adjacent amino and thiol functionalities facilitates cyclization reactions with various electrophilic partners. Research on analogous amino-thiol compounds, such as 5-substituted-4-amino-3-mercapto-(4H)-1,2,4-triazoles, has demonstrated their utility in constructing fused systems like 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines and 1,2,4-triazolo[3,4-b]-5H-pyrazoles through reactions with bifunctional electrophiles like acetylacetone (B45752) or chloroacetamide. semanticscholar.org Similarly, the reaction of this compound with α,β-unsaturated ketones could lead to the formation of pyrazole-fused imidazoles, a reaction pathway observed with other imidazole-2-thiol derivatives. niscpr.res.in

The amino group can react with carbonyl compounds to form an imine, which can then undergo intramolecular cyclization involving another part of the molecule or a third component. This approach is central to many multi-component reactions for generating heterocyclic libraries. nih.gov For instance, reactions analogous to those with 2-aminobenzimidazole, which condenses with glyoxal (B1671930) and 1,3-diones to form complex benzo[d]imidazo[1,2-a]benzimidazoles, could be envisioned for this compound. nih.gov The synthesis of such fused systems is of great interest due to their prevalence in biologically active molecules and functional materials.

Table 1: Potential Heterocyclic Systems from this compound This table is illustrative, based on known reactions of analogous compounds.

| Reagent Class | Resulting Fused System | Illustrative Reaction Type | Reference for Analogy |

|---|---|---|---|

| α,β-Unsaturated Ketones | Imidazo-pyrazole derivatives | Condensation/Cyclization | niscpr.res.in |

| Dicarbonyl Compounds (e.g., Acetylacetone) | Imidazo[2,1-b] jsta.clnih.govnih.govthiadiazine derivatives | Condensation/Cyclization | semanticscholar.org |

| α-Halo Ketones | Imidazo[2,1-b]thiazole derivatives | Alkylation/Cyclization | |

| Dichloro-heterocycles (e.g., 2,3-dichloroquinoxaline) | Fused polycyclic heteroaromatics | Nucleophilic Aromatic Substitution | semanticscholar.org |

Derivatization for the Generation of Novel Chemical Entities with Modulated Properties

Derivatization is a cornerstone of medicinal chemistry and materials science, used to fine-tune the properties of a parent molecule. This compound is an excellent scaffold for derivatization due to its multiple reactive handles. The primary amino group can be readily acylated, sulfonylated, or reacted with isocyanates to form ureas, while the thiol group can be alkylated, arylated, or oxidized to form disulfides. semanticscholar.org Each modification introduces new physicochemical properties, such as solubility, lipophilicity, and electronic character.

For example, the reaction of the amino group with various acid chlorides or the thiol group with different alkyl halides can generate a library of amide and thioether derivatives, respectively. This modular approach allows for the systematic exploration of structure-activity relationships. The synthesis of novel imidazole-2-thiols with appended pyrazole (B372694) rings has been shown to be a viable strategy for creating compounds with potential antimicrobial activity, highlighting how derivatization can impart biological function. niscpr.res.in Furthermore, protecting group strategies can be employed to selectively react one functional group while leaving the other intact, enabling sequential modifications for building highly complex molecules. google.com

Applications in Materials Science and Engineering

The unique electronic and chemical properties of imidazole and thiol groups make them valuable components in the design of advanced materials. This compound combines these features, positioning it as a promising monomer and functionalizing agent in materials science.

Development of Advanced Functional Materials with Tailored Electronic Properties

The presence of the thiol group in this compound offers an additional vector for material design. Thiol groups can coordinate to metal surfaces, enabling the formation of self-assembled monolayers (SAMs) on gold or other metallic substrates. Furthermore, imidazole-functionalized polymers have been shown to act as transducers for metal ion sensing, where coordination to the imidazole nitrogen alters the conductivity of the polymer film. researchgate.net By incorporating this compound into a polymer backbone, materials could be designed that combine the inherent conductivity of a conjugated system with the specific metal-binding capabilities of both the imidazole and thiol moieties, leading to new types of sensors or catalysts. Research on electron-deficient imidazoles in polymer electrolytes has also shown that tuning the electronic nature of the imidazole ligand can directly impact ion transport and conductivity. escholarship.org

Table 2: Potential Functional Materials Incorporating this compound This table is illustrative and based on the known properties of related materials.

| Material Type | Key Functional Group(s) | Potential Application | Reference for Analogy |

|---|---|---|---|

| Conducting Copolymer | Imidazole Ring, Thiol Group | Flexible Electronics, Sensors | mdpi.comresearchgate.netresearchgate.net |

| Ion-Conducting Polymer Electrolyte | Imidazole Ring (as ligand) | Solid-State Batteries | escholarship.org |

| Self-Assembled Monolayer (SAM) | Thiol Group | Surface Modification, Nanosensors | creative-proteomics.com |

| Metal-Organic Framework (MOF) | Imidazole and Thiol (as linkers) | Catalysis, Gas Storage | acs.org |

Utilization in Polymer Synthesis and Macromolecular Engineering via "Click" Chemistry

"Click" chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The thiol-ene reaction, a "click" reaction between a thiol and an alkene, is a powerful tool for polymer synthesis and modification. alfa-chemistry.com It can be initiated by radicals (often using UV light) or by nucleophiles and proceeds with high efficiency to form a stable thioether linkage. wikipedia.org